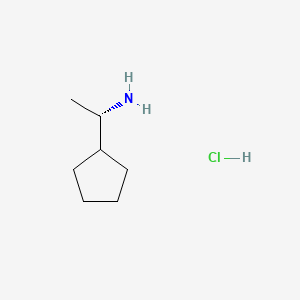

(S)-1-Cyclopentylethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-1-Cyclopentylethanamine hydrochloride” is a hydrochloride salt of an amine compound. In chemistry, a hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base (e.g. an amine) . Converting amines into their hydrochlorides is a common way to improve their water solubility, which can be desirable for substances used in medications .

Applications De Recherche Scientifique

Renewable Resources and Polymer Synthesis

One notable application of (S)-1-Cyclopentylethanamine hydrochloride is its use in the synthesis of renewable polymers. Firdaus and Meier (2013) explored the addition of cysteamine hydrochloride to limonene to produce amine-functionalized monomers, which were then utilized for polyamide and polyurethane synthesis. These polymers, characterized by good and adjustable thermal properties, present potential uses for these renewable resources in the polymer industry (Firdaus & Meier, 2013).

Nanotechnology and Environmental Applications

Zhang et al. (2019) highlighted the use of a derivative, cyanuric chloride (CYCH), attached onto nanocrystalline cellulose, in creating nanocomposite aerogels. These aerogels, characterized by their ultralight, highly porous, hydrophobic, superabsorbing, and antibacterial properties, show promise in applications such as oil spill cleanup and bacterial inactivation (Zhang et al., 2019).

Chemical Material Synthesis and Biomedical Applications

The synthesis and applications of cysteamine hydrochloride, a derivative relevant to (S)-1-Cyclopentylethanamine hydrochloride, were discussed by Luo Zi-ping (2007). Cysteamine hydrochloride serves as an important chemical material and fine chemical intermediate with a wide range of applications, including medicine, animal feed, and as a biosensor (Luo Zi-ping, 2007).

Analytical Chemistry

The spectrophotometric determination of various drugs, including cyclopentolate hydrochloride, was studied by Mohamed et al. (2015). Their research aimed at developing sensitive and reproducible methods for analyzing these drugs in pure form and pharmaceutical preparations, indicating the importance of (S)-1-Cyclopentylethanamine hydrochloride in analytical applications (Mohamed et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

(1S)-1-cyclopentylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZDZYIAUVOTC-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Cyclopentylethanamine hydrochloride | |

CAS RN |

150852-73-6 |

Source

|

| Record name | Cyclopentanemethanamine, α-methyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150852-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)

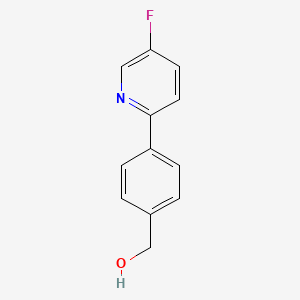

![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)

![5-Ethylsulfanyl-4-[[4-(5-fluoropyridin-2-yl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B568784.png)